4-十六烷氧基苯甲酸

描述

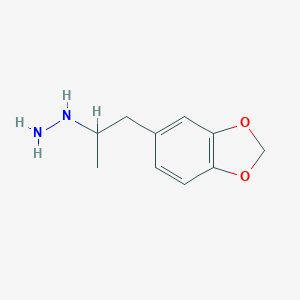

4-Hexadecyloxybenzoic acid is a compound that is structurally related to 4-hydroxybenzoic acid, a well-known intermediate for various value-added bioproducts with applications in food, cosmetics, pharmacy, and other industries . The compound of interest, 4-hexadecyloxybenzoic acid, is a derivative of 4-hydroxybenzoic acid with a hexadecyloxy substituent, which may influence its physical properties and potential applications, particularly in the field of liquid crystals .

Synthesis Analysis

The synthesis of compounds related to 4-hexadecyloxybenzoic acid often involves esterification or other coupling reactions. For instance, 4-hexadecyloxyphenyl-4-carboxybenzoate, a compound with a similar structure, is synthesized and characterized by polarized light microscopy and differential scanning calorimetry, indicating the formation of linear dimer molecules in solid and liquid phases . Although the exact synthesis of 4-hexadecyloxybenzoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-hexadecyloxybenzoic acid has been studied using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate, a simpler ester of 4-hydroxybenzoic acid, has been determined, revealing extensive intermolecular hydrogen bonding . Additionally, the molecular order of 4-hexyloxybenzoic acid, another homologue, has been investigated using high-resolution NMR studies, providing insights into the chemical shift anisotropy tensors and orientational order parameters in different phases .

Chemical Reactions Analysis

The chemical reactivity of 4-hydroxybenzoic acid derivatives is often explored in the context of forming polymers or co-crystals. For instance, copoly(ester imide)s of 4-hydroxybenzoic acid have been synthesized by thermal condensation, demonstrating phase transitions and chain packing variations . Co-crystals involving 4-hydroxybenzoic acid also exhibit synthon polymorphism and pseudopolymorphism, which are relevant to the understanding of molecular interactions and crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hexadecyloxybenzoic acid can be deduced from studies on similar compounds. For example, the thermal characterization of 4-hexadecyloxyphenyl-4-carboxybenzoate suggests high transition temperatures and the importance of polarizability in stabilizing intermolecular packing . The determination of the 13C chemical shift anisotropy tensors for 4-hexyloxybenzoic acid provides valuable information on the molecular order and dynamics of similar mesogens in their nematic phases .

科学研究应用

自组装研究:已经对4-十六烷氧基苯甲酸进行了研究,发现它具有形成不同排列的有序组装体的能力。这归因于其周围取代烷基链的数量,显示了其在分子自组装研究中的潜力 (Wu et al., 2002)。

液晶研究:已经在液晶化合物及其二元混合物的探索中使用了它。这项研究对于理解液晶中的相行为和分子相互作用具有重要意义,液晶在显示技术和其他领域中具有应用 (Saad, 1998)。

流变行为:已经研究了4-十六烷氧基苯甲酸在各种介晶中的流变性能,为了解其流动特性以及在材料科学中的应用提供了见解 (Ilyin & Konstantinov, 2015)。

干细胞标记:已经利用它进行了一种与氟-18标记干细胞的方法,为医学成像和研究提供了潜在应用 (Ma et al., 2005)。

4-羟基苯甲酸衍生物:研究还集中在4-羟基苯甲酸上,这是一种相关化合物,在化妆品、药房等各种应用中以及作为增值生物产品的平台中间体上具有应用 (Wang et al., 2018)。

NMR研究:已经对类似化合物4-己氧基苯甲酸进行了详细的NMR研究,以了解液晶相中的分子秩序和动态,这对于4-十六烷氧基苯甲酸也可能是相关的 (Lobo et al., 2012)。

未来方向

4-Hexadecyloxybenzoic acid has been studied for its potential use in liquid crystalline shape memory polyurethane composites . These composites demonstrate a two-step modulus change upon heating, releasing a triple-shape memory effect . This makes them ideal candidates for smart sensors, smart labels, and other applications .

属性

IUPAC Name |

4-hexadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQCVRTXIAGNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293466 | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hexadecyloxybenzoic acid | |

CAS RN |

15872-48-7 | |

| Record name | 15872-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)